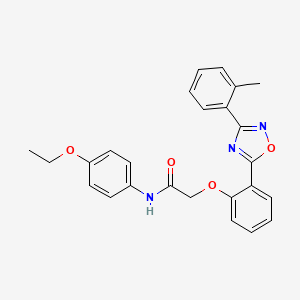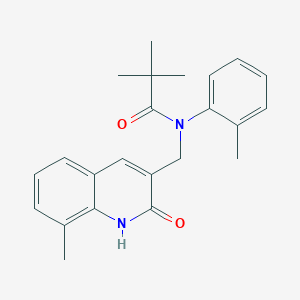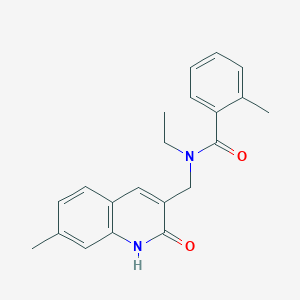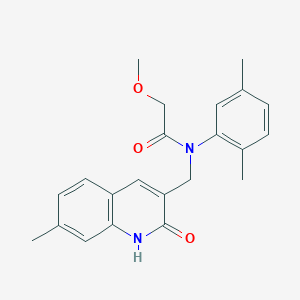![molecular formula C17H23ClN2O4S B7695485 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide, also known as CP-99994, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide compounds, which have been found to have various biological activities.
Mecanismo De Acción
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide acts by binding to the NK-1 receptor and blocking the binding of its endogenous ligand, substance P. Substance P is a neuropeptide that is involved in the transmission of pain signals. By blocking the NK-1 receptor, 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide reduces the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has been found to have various biochemical and physiological effects, including the reduction of pain and inflammation, the inhibition of vomiting and nausea, and the modulation of mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NK-1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, it also has some limitations, including its relatively short half-life and the need for intravenous administration in animal models.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other areas, such as anxiety and depression, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of 3-(propan-2-yloxy)propylamine. The final product is obtained by the reaction of the intermediate with carboxylic acid. The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to be a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which is involved in the transmission of pain signals. 1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-14-5-7-16(8-6-14)25(22,23)20-9-1-3-13(12-20)17(21)19-11-15-4-2-10-24-15/h5-8,13,15H,1-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFKNNYXHJMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

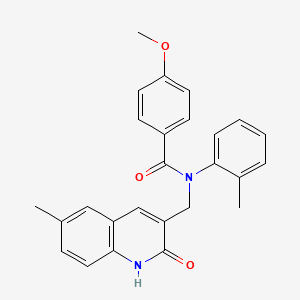
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)

